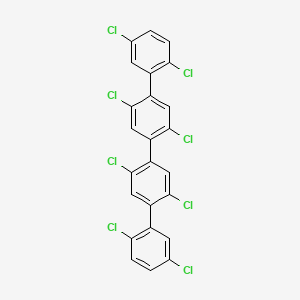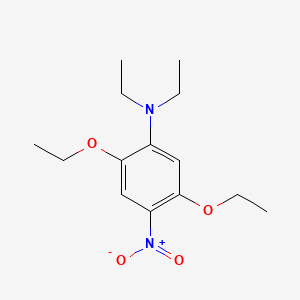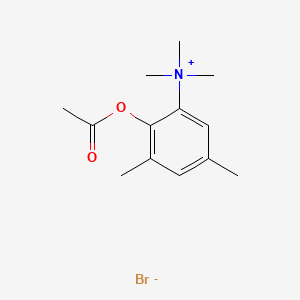
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is a quaternary ammonium compound with a phenyl ring substituted with acetoxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of (2-Acetoxy-3,5-dimethyl)phenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Biology
In biological research, this compound may be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its unique structure allows for the exploration of its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the formulation of various products, including disinfectants and surfactants. Its antimicrobial properties make it valuable in the production of cleaning agents and personal care products.
作用機序
The mechanism of action of (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
Phenyltrimethylammonium bromide: Similar structure but lacks the acetoxy and dimethyl groups.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of the acetoxy and dimethyl groups.
Tetramethylammonium bromide: Lacks the phenyl ring and other substituents.
Uniqueness
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is unique due to its specific substitution pattern on the phenyl ring. The presence of acetoxy and dimethyl groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64048-54-0 |
|---|---|
分子式 |
C13H20BrNO2 |
分子量 |
302.21 g/mol |
IUPAC名 |
(2-acetyloxy-3,5-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H20NO2.BrH/c1-9-7-10(2)13(16-11(3)15)12(8-9)14(4,5)6;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChIキー |
PTOLALBYYJIENX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)[N+](C)(C)C)OC(=O)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


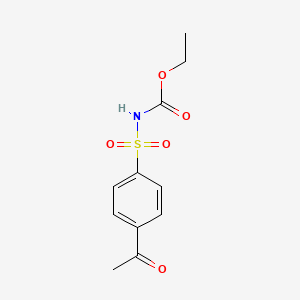
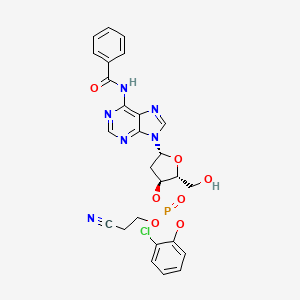
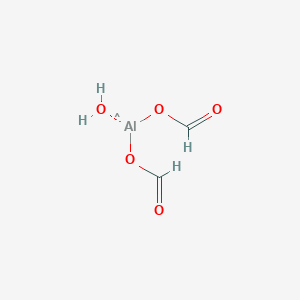
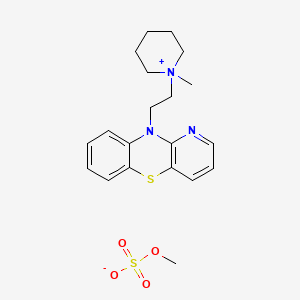
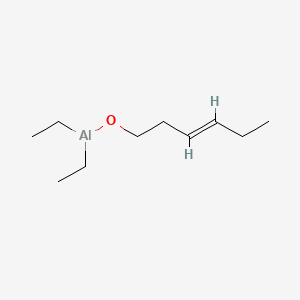
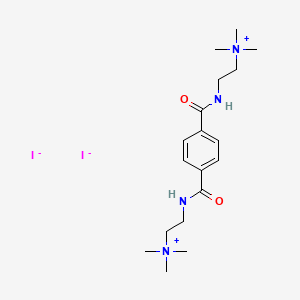
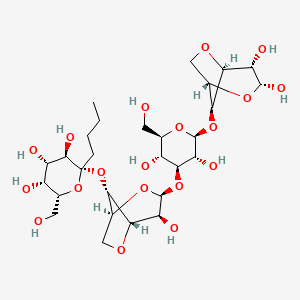
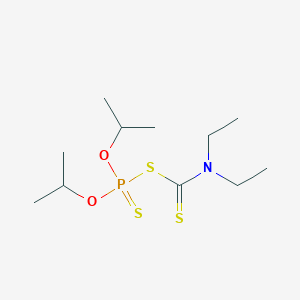
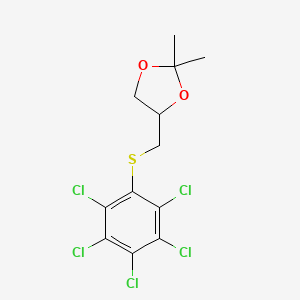
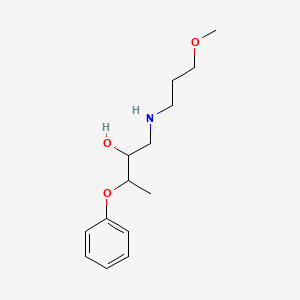
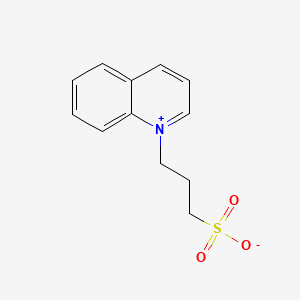
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
